Cas no 2680862-96-6 (5-(1,3-Dioxaindan-5-yl)-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid)

5-(1,3-Dioxaindan-5-yl)-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid is a specialized heterocyclic compound featuring a thiophene core substituted with a 1,3-dioxaindan moiety and a trifluoroacetamido group. Its unique structure imparts distinct electronic and steric properties, making it valuable in medicinal chemistry and material science applications. The presence of the trifluoroacetamido group enhances metabolic stability and bioavailability, while the carboxylic acid functionality allows for further derivatization. This compound is particularly useful as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators. Its well-defined reactivity and compatibility with diverse reaction conditions make it a versatile building block for advanced chemical research.
5-(1,3-Dioxaindan-5-yl)-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid structure
2680862-96-6 structure
Product Name:5-(1,3-Dioxaindan-5-yl)-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid
CAS No:2680862-96-6
MF:C14H8F3NO5S
MW:359.277233123779
CID:5625220
PubChem ID:165938713
Update Time:2025-10-12

5-(1,3-Dioxaindan-5-yl)-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2680862-96-6
    • EN300-28299611
    • 5-(1,3-dioxaindan-5-yl)-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid
    • 5-(1,3-Dioxaindan-5-yl)-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid
    • Inchi: 1S/C14H8F3NO5S/c15-14(16,17)13(21)18-7-4-10(24-11(7)12(19)20)6-1-2-8-9(3-6)23-5-22-8/h1-4H,5H2,(H,18,21)(H,19,20)
    • InChI Key: PEXNKKOJFMXHCO-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=C(C=C1C1=CC=C2C(=C1)OCO2)NC(C(F)(F)F)=O

Computed Properties

  • Exact Mass: 359.00752802g/mol
  • Monoisotopic Mass: 359.00752802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 517
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 113Ų

5-(1,3-Dioxaindan-5-yl)-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid Pricemore >>

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Additional information on 5-(1,3-Dioxaindan-5-yl)-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid

5-(1,3-Dioxaindan-5-yl)-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic Acid: A Comprehensive Overview

5-(1,3-Dioxaindan-5-yl)-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid, also known by its CAS number NO. 2680862-96-6, is a complex organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of thiophene derivatives, which have been extensively studied due to their unique electronic properties and versatility in chemical synthesis. The molecule incorporates a thiophene ring system substituted with a dioxaindan group and a trifluoroacetamido moiety, making it a valuable compound for research in fields such as pharmacology, materials science, and organic synthesis.

The structure of this compound is characterized by a thiophene ring at its core. Thiophenes are five-membered heterocycles containing one sulfur atom and four carbon atoms. In this case, the thiophene ring is substituted at positions 5 and 3 with two distinct functional groups: the dioxaindan group and the trifluoroacetamido group. The dioxaindan group is a bicyclic structure consisting of a six-membered ring fused with a five-membered ring containing two oxygen atoms. This group contributes to the compound's stability and may influence its solubility properties. The trifluoroacetamido group introduces fluorine atoms into the molecule, which are known for their electronegativity and ability to enhance certain chemical reactivity.

Recent studies have highlighted the importance of thiophene derivatives in drug discovery. For instance, researchers have explored the potential of thiophene-containing compounds as inhibitors of various enzymes associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The presence of the trifluoroacetamido group in this compound suggests that it may exhibit similar inhibitory properties due to its ability to form hydrogen bonds with target proteins. Additionally, the dioxaindan group could serve as a scaffold for further functionalization, enabling the design of more potent drug candidates.

In materials science, thiophene derivatives have found applications in organic electronics due to their ability to participate in π-conjugation systems. The combination of a thiophene ring with electron-withdrawing groups like trifluoroacetamido can enhance the electronic properties of materials derived from this compound. Recent advancements in organic semiconductors have demonstrated that such modifications can significantly improve charge transport properties, making this compound a promising candidate for use in next-generation electronic devices.

The synthesis of 5-(1,3-Dioxaindan-5-yl)-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the formation of the dioxaindan ring through cyclization reactions and the subsequent substitution at specific positions on the thiophene ring. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for both academic research and industrial applications.

From an analytical perspective, this compound has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These analyses confirm its molecular structure and provide insights into its physical properties such as melting point and solubility. Understanding these properties is crucial for determining its suitability in various applications.

In conclusion, 5-(1,3-Dioxaindan-5-yl)-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid represents a versatile platform for further research and development across multiple disciplines. Its unique structural features make it an attractive candidate for drug discovery efforts targeting enzyme inhibition or for use in advanced materials science applications such as organic electronics. As research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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